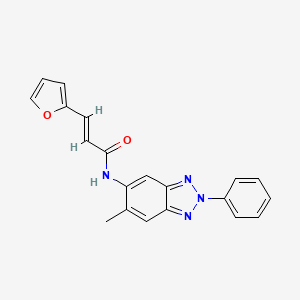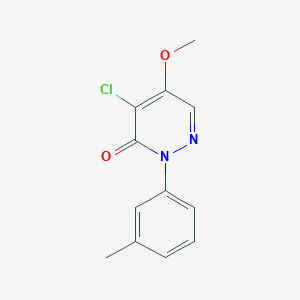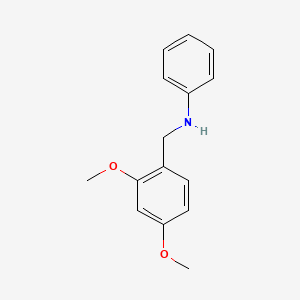![molecular formula C18H17N3O2S B5863146 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline is not fully understood. However, studies have suggested that the compound exerts its effects by interacting with various signaling pathways in cells. The compound has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. The compound has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects in cells. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. The compound has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been shown to have potent anticancer and neuroprotective activity, making it a promising candidate for further research.
However, there are also limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Therefore, further research is needed to determine the safety and efficacy of this compound in animal models and humans.
Orientations Futures
There are several future directions for research on 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline. One direction is to further elucidate the mechanism of action of the compound and identify its molecular targets in cells. Another direction is to study the toxicity and pharmacokinetics of the compound in animal models and humans to determine its potential as a therapeutic agent. Additionally, the compound could be modified to enhance its potency and selectivity for specific targets, leading to the development of more effective drugs.
Méthodes De Synthèse
The synthesis of 4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline has been achieved using different methods. One of the methods involves the reaction of 4,6,8-trimethylquinazoline with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to obtain the final compound. Another method involves the reaction of 4,6,8-trimethylquinazoline with 4-nitrobenzyl isothiocyanate in the presence of a base such as sodium hydride. The resulting product is then purified to obtain the final compound.
Applications De Recherche Scientifique
4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline has been studied extensively for its potential applications in various fields. One of the applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Another application of this compound is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neurotoxicity. The compound has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells.
Propriétés
IUPAC Name |
4,6,8-trimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-12(2)17-16(9-11)13(3)19-18(20-17)24-10-14-4-6-15(7-5-14)21(22)23/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMGPSGMTWMFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)